molecular formula C24H16F5NO4 B10793334 (2,2-Bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone

(2,2-Bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone

Cat. No.: B10793334
M. Wt: 477.4 g/mol
InChI Key: IPGGXACUBFSSHA-UHFFFAOYSA-N
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Description

(2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple fluorine atoms, a benzo[d][1,3]dioxole core, and a morpholino group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, introduction of fluorine atoms, and attachment of the morpholino group. Common reagents used in these reactions include palladium catalysts, sodium hydride, and various organic solvents such as tetrahydrofuran and dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium hydride for deprotonation, and organic solvents like tetrahydrofuran and dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

Chemistry

In chemistry, (2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development .

Medicine

Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity, leading to more potent biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone stands out due to its multiple fluorine atoms and morpholino group. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H16F5NO4

Molecular Weight

477.4 g/mol

IUPAC Name

[2,2-bis(2,4-difluorophenyl)-6-fluoro-1,3-benzodioxol-5-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C24H16F5NO4/c25-13-1-3-16(19(28)9-13)24(17-4-2-14(26)10-20(17)29)33-21-11-15(18(27)12-22(21)34-24)23(31)30-5-7-32-8-6-30/h1-4,9-12H,5-8H2

InChI Key

IPGGXACUBFSSHA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=C(C=C(C=C4)F)F)C5=C(C=C(C=C5)F)F

Origin of Product

United States

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